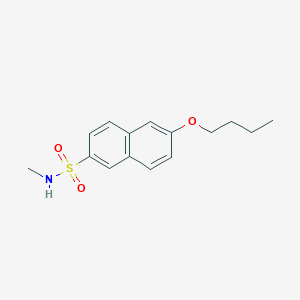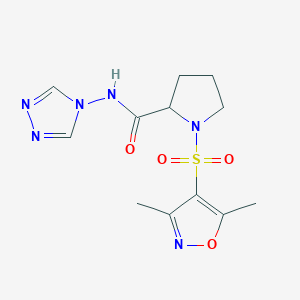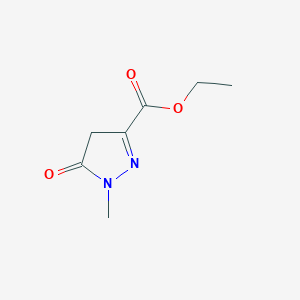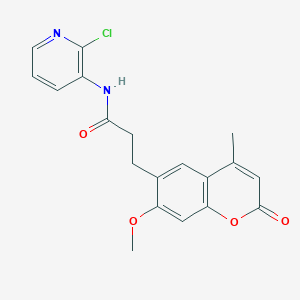![molecular formula C28H36N2O8S2 B15108181 Ethyl 1-[(4'-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1'-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate](/img/structure/B15108181.png)
Ethyl 1-[(4'-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1'-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxycarbonyl, sulfonyl, and biphenyl moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethoxycarbonyl group. The sulfonyl groups are then added through sulfonation reactions, and finally, the biphenyl moiety is introduced via a coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate can be compared with other piperidine derivatives such as:
These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The unique combination of functional groups in Ethyl 1-[(4’-{[3-(ethoxycarbonyl)piperidin-1-yl]sulfonyl}-[1,1’-biphenyl]-4-yl)sulfonyl]piperidine-3-carboxylate gives it distinct chemical and biological properties, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C28H36N2O8S2 |
|---|---|
Poids moléculaire |
592.7 g/mol |
Nom IUPAC |
ethyl 1-[4-[4-(3-ethoxycarbonylpiperidin-1-yl)sulfonylphenyl]phenyl]sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C28H36N2O8S2/c1-3-37-27(31)23-7-5-17-29(19-23)39(33,34)25-13-9-21(10-14-25)22-11-15-26(16-12-22)40(35,36)30-18-6-8-24(20-30)28(32)38-4-2/h9-16,23-24H,3-8,17-20H2,1-2H3 |
Clé InChI |
VVQQHSXLBZZYIC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide](/img/structure/B15108101.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15108104.png)
![(2,4-dimethoxyphenyl)-N-[1-(1,1-dioxothiolan-3-yl)-3-phenylpyrazol-5-yl]carbox amide](/img/structure/B15108114.png)

![2-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B15108127.png)
![3-(3-chloro-1,2-oxazol-5-yl)-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}propanamide](/img/structure/B15108133.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide](/img/structure/B15108142.png)
![1-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-4-(6-methylpyridin-2-yl)piperazine](/img/structure/B15108155.png)
![N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B15108162.png)

![2-(dipropylamino)-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15108174.png)
![N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B15108179.png)


